molecular formula C7H16N4 B11811862 3-(Dimethylamino)pyrrolidine-1-carboximidamide

3-(Dimethylamino)pyrrolidine-1-carboximidamide

Cat. No.: B11811862
M. Wt: 156.23 g/mol
InChI Key: SEHKNGOVYAIFDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)pyrrolidine-1-carboximidamide is a chemical compound with the molecular formula C8H18N4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)pyrrolidine-1-carboximidamide typically involves the reaction of pyrrolidine derivatives with dimethylamine and cyanamide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)pyrrolidine-1-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

3-(Dimethylamino)pyrrolidine-1-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)pyrrolidine-1-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)pyrrolidine: A closely related compound with similar structural features.

    Pyrrolidine-1-carboximidamide: Another derivative with comparable chemical properties.

Uniqueness

Its dimethylamino group enhances its solubility and reactivity compared to other pyrrolidine derivatives .

Properties

Molecular Formula

C7H16N4

Molecular Weight

156.23 g/mol

IUPAC Name

3-(dimethylamino)pyrrolidine-1-carboximidamide

InChI

InChI=1S/C7H16N4/c1-10(2)6-3-4-11(5-6)7(8)9/h6H,3-5H2,1-2H3,(H3,8,9)

InChI Key

SEHKNGOVYAIFDD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCN(C1)C(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.